
(3-Methoxyphenyl)acetonitrile
Overview
Description
(3-Methoxyphenyl)acetonitrile (CAS: 19924-43-7), also known as m-methoxybenzyl cyanide or 2-(3-methoxyphenyl)acetonitrile, is a nitrile compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure features a methoxy group (-OCH₃) at the meta position of the phenyl ring attached to an acetonitrile moiety. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and metal complexes . It is also a natural derivative of glucolimnanthin in meadowfoam seedmeal, exhibiting herbicidal properties through enzymatic degradation .
Preparation Methods
Cyanation Reaction: Primary Synthetic Route
The most widely documented method for synthesizing (3-Methoxyphenyl)acetonitrile involves the nucleophilic substitution of 3-methoxybenzyl chloride with sodium cyanide. This reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the chloride group .
Reaction Conditions and Procedure
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Reactants :
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Steps :
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Sodium cyanide is dissolved in water within a four-necked flask equipped with a condenser and stirrer.
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The solution is heated to 70°C, and 3-methoxybenzyl chloride is added dropwise over 2 hours.
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The temperature is raised to 75–85°C and maintained for 4 hours.
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After cooling to 50°C, the organic layer is separated, yielding 136 g of crude product (92.5% yield) .
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Purification :
Table 1: Key Reaction Parameters
Parameter | Value |
---|---|
Temperature | 70–85°C |
Reaction Time | 4 hours |
Yield | 92.5% |
Solvent | Water |
Catalyst | None |
Industrial-Scale Production
Industrial adaptations of the cyanation reaction focus on process efficiency and waste management. Key modifications include:
Continuous Flow Reactors
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Advantage : Enhanced mixing and heat transfer reduce reaction time to 2–3 hours while maintaining yields >90% .
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Waste Recycling : Cyanide-containing byproducts are treated in pressurized autoclaves with NaOH to regenerate reusable sodium cyanide .
Green Chemistry Considerations
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Solvent Recovery : Distillation reclaims >95% of acetone, minimizing environmental impact .
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Energy Efficiency : Exothermic reaction kinetics allow for reduced external heating post-initiation .
Alternative Synthetic Routes
While the cyanation reaction dominates, 14 synthetic routes are cataloged, though fewer are commercially viable . Notable alternatives include:
From 3-Methoxybenzyl Alcohol
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Reagents : Thionyl chloride converts the alcohol to 3-methoxybenzyl chloride, followed by cyanation .
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Yield : 85–88% (two-step process).
Grignard Reaction
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Procedure : Reaction of 3-methoxyphenylmagnesium bromide with acetonitrile.
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Limitation : Lower yields (70–75%) due to competing side reactions .
Physicochemical Properties of this compound
Table 2: Physical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₉NO |
Molecular Weight | 147.17 g/mol |
Boiling Point | 164–165°C (20 mmHg) |
Density | 1.054 g/mL (25°C) |
Flash Point | 221°C |
Appearance | Clear colorless to yellow liquid |
Reaction Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyphenylmethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthetic Organic Chemistry
Role as an Intermediate:
(3-Methoxyphenyl)acetonitrile is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds.
Key Reactions:
- Cyanation Reactions: It can be synthesized through the reaction of 3-methoxybenzyl chloride with sodium cyanide, typically under controlled conditions to optimize yield and purity.
- Substitution Reactions: The methoxy group can undergo electrophilic substitution, leading to the formation of various derivatives.
Biochemical Research
Enzyme Inhibition Studies:
this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific metabolic pathways, making it a candidate for therapeutic development .
Phytotoxicity Research:
Research has identified this compound as a phytotoxin isolated from meadowfoam (Limnanthes alba). It was found to inhibit the growth of certain plants, demonstrating its potential use in agricultural applications as a natural herbicide . The effective concentration for growth inhibition was approximately for velvetleaf and for wheat .
Material Science
Advanced Material Formulation:
The compound is utilized in the formulation of advanced materials such as polymers and resins. Its properties enhance durability and chemical resistance, making it valuable in industries that require robust materials .
Analytical Chemistry
Reagent Applications:
In analytical chemistry, this compound serves as a reagent for identifying and quantifying other substances within complex mixtures. Its ability to react selectively with various analytes makes it useful in developing analytical methods .
Flavor and Fragrance Industry
Aromatic Properties:
The compound's aromatic characteristics make it valuable in the formulation of flavoring agents and fragrances. It contributes appealing scents and tastes to consumer products, enhancing their marketability .
Data Table: Summary of Applications
Application Area | Description |
---|---|
Synthetic Organic Chemistry | Intermediate in pharmaceuticals and agrochemicals synthesis |
Biochemical Research | Enzyme inhibitor studies; phytotoxicity research |
Material Science | Formulation of durable polymers and resins |
Analytical Chemistry | Reagent for identifying and quantifying substances |
Flavor & Fragrance Industry | Used in flavoring agents and fragrances |
Case Study 1: Phytotoxicity of this compound
A study conducted on meadowfoam seedmeal extracts revealed that this compound was responsible for significant inhibition of radicle elongation in velvetleaf and wheat. This finding highlights its potential application as a natural herbicide in agriculture.
Case Study 2: Synthesis of Pharmaceutical Compounds
Research demonstrated that this compound could be effectively used as a precursor in synthesizing new pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of diverse therapeutic compounds.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions. The methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Methoxy-Substituted Phenylacetonitrile Derivatives
Positional Isomers: 2- and 4-Methoxy Analogs
- 2-(2-Methoxyphenyl)acetonitrile and 2-(4-methoxyphenyl)acetonitrile differ in the methoxy group's position. These positional isomers influence electronic and steric properties, affecting reactivity. For example, in triazole-thioacetonitrile derivatives, the meta-methoxy analog exhibits distinct biological activity compared to ortho and para isomers during PASS-based screening .
- Synthetic Utility : The meta isomer is preferred in synthesizing MMP-13 inhibitors due to optimal steric compatibility with enzyme active sites, yielding intermediates like pyrimidine-4,6-dicarboxamides .
Poly-Methoxy Derivatives
- When substituted for the mono-methoxy analog in oxadiazole formation, it achieves a 99% yield of intermediate imidamide, suggesting improved electron-donating effects from multiple methoxy groups .
Nitro-Substituted Analogs
- 3-Nitrophenylacetonitrile (CAS: 621-50-1) replaces the methoxy group with a nitro (-NO₂) group, drastically altering electronic properties. The nitro group’s electron-withdrawing nature reduces nucleophilicity at the nitrile carbon, making it less reactive in nucleophilic additions compared to the methoxy analog .
- Applications : Nitro derivatives are less common in pharmaceuticals but serve as intermediates in explosive and dye industries.
Other Substituents
- (3,5-Dimethylphenoxy)acetonitrile introduces methyl groups, increasing hydrophobicity and steric hindrance, which may reduce reaction rates in SN2 mechanisms .
Physical Properties
Agrochemical Use
- As MPACN , it acts as a natural herbicide, outperforming synthetic nitriles like 3-nitro derivatives in environmental compatibility .
Material Science
- Used in synthesizing unsymmetrical Pd(II) pincer complexes, where the methoxy group stabilizes metal-ligand interactions .
Biological Activity
(3-Methoxyphenyl)acetonitrile, also known as m-Methoxybenzyl cyanide or 3-Methoxybenzyl cyanide, is an organic compound with significant biological relevance. This article explores its biological activities, synthesis methods, and applications based on diverse research findings.
- Molecular Formula : C10H11N
- Molecular Weight : 147.18 g/mol
- Appearance : Clear colorless to slightly yellow liquid
The compound features a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to an acetonitrile group (-C≡N). This unique structure influences its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Properties : Preliminary studies suggest that this compound may have potential antidepressant effects, possibly by interacting with neurotransmitter systems. However, specific mechanisms remain to be elucidated.
- Plant Growth Stimulation : It has been shown to enhance plant growth when applied as a foliar spray, indicating its role in promoting physiological processes at the cellular level.
- Cytotoxic Effects in Cancer Research : this compound has been utilized in the synthesis of isoflavones that inhibit epithelial cell proliferation and induce apoptosis in vitro. This suggests potential applications in cancer therapeutics .
Synthesis Methods
This compound can be synthesized through various methods, including:
- From Sodium Cyanide and 3-Methoxybenzyl Chloride : This method involves nucleophilic substitution reactions.
- As a Building Block for Other Compounds : It serves as a precursor in synthesizing various biologically active molecules, including those with antidepressant properties and anti-cancer activities .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methoxyphenylacetonitrile | C9H9NO | Para-methoxy substitution |
2-Methoxyphenylacetonitrile | C9H9NO | Ortho-methoxy substitution |
Phenylacetonitrile | C9H7N | Lacks methoxy group; simpler structure |
The meta-substitution pattern of the methoxy group in this compound influences its reactivity compared to its ortho and para counterparts, affecting steric hindrance and electronic properties.
Case Studies and Research Findings
- Antidepressant Activity :
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Plant Growth Promotion :
- Experiments demonstrated that foliar application of this compound significantly enhanced growth parameters in various plant species, suggesting its utility in agricultural applications.
- Cytotoxicity Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (3-Methoxyphenyl)acetonitrile?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling reactions using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents such as tetrahydrofuran (THF) or acetonitrile are documented. These methods often involve intermediates like 3-methoxyphenyl derivatives and require purification via chromatography or recrystallization .
Q. What chromatographic techniques are suitable for detecting this compound in complex matrices?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with mass spectrometry (MS) are widely used. For instance, GC-FID with factorial design optimization (e.g., adjusting injection volume, oven temperature, and carrier gas flow rate) improves resolution and reduces analysis time. Validation parameters like retention time reproducibility and signal-to-noise ratios should be rigorously tested .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Storage : Cold storage (0–6°C) in tightly sealed containers to prevent degradation .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as combustion releases toxic gases like hydrogen cyanide (HCN) .
- PPE : Wear impervious suits, gloves, and self-contained respirators during spills or large-scale handling .
Advanced Research Questions
Q. How can factorial design optimize chromatographic separation of this compound from structurally similar compounds?
- Methodological Answer : A two-level full factorial design evaluates factors like column temperature, mobile phase composition, and flow rate. Central composite designs (CCD) or response surface methodology (RSM) can model interactions between variables (e.g., ethanol/acetonitrile ratios in mobile phases). Robustness testing via Student’s t-test (α = 0.05) ensures method reproducibility under slight parameter variations .
Q. How do researchers assess impurity profiles of this compound using HPLC?
- Methodological Answer : Impurities are quantified via reversed-phase HPLC with UV detection. A validated protocol involves:
- Sample Prep : Dissolving the compound in acetonitrile/water mixtures (e.g., 6.5 mL acetonitrile in 50 mL total volume) to mimic real matrices .
- Column Selection : C18 columns with gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) enhance separation of polar byproducts .
- Validation : System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure compliance with ICH guidelines .
Q. What strategies improve the stability of this compound in solution during long-term studies?
- Methodological Answer :
- Solvent Choice : Use anhydrous acetonitrile or THF to minimize hydrolysis. Buffered solutions (e.g., 0.1% ammonium acetate) reduce pH-driven degradation .
- Temperature Control : Storage at −20°C in amber vials prevents photolytic and thermal decomposition .
- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v can suppress oxidative side reactions .
Properties
IUPAC Name |
2-(3-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNAUOWEJWGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173704 | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19924-43-7 | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19924-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019924437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19924-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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